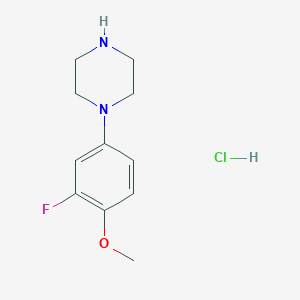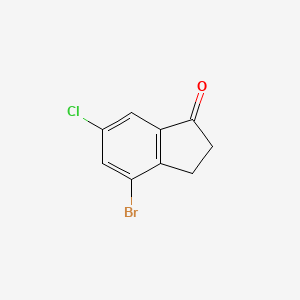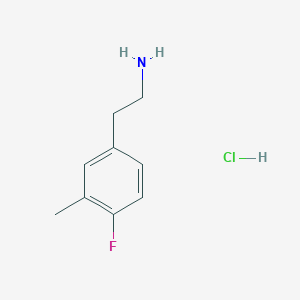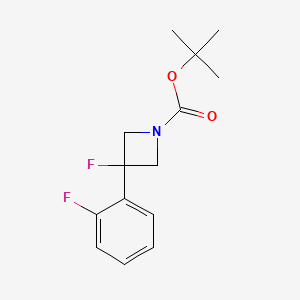![molecular formula C11H18Cl2N4O B1448033 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1423032-37-4](/img/structure/B1448033.png)
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride
Descripción general
Descripción
“4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride” is a chemical compound with the CAS Number: 1423032-37-4 . It has a molecular weight of 293.2 . The IUPAC name for this compound is 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Synthesis Methods : A study by Lei et al. (2017) outlines a synthetic method for producing a related compound, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which serves as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei, L. Wang, Y. Xiong, & Z. Lan, 2017).
Antitumor Activity : A 2017 study by Muhammad et al. describes the synthesis of new morpholine-based heterocycles, showing promising antitumor activity against human lung cancer and hepatocellular carcinoma (Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, & Y. Mabkhot, 2017).
Antimicrobial Activity : The antimicrobial activities of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, including morpholine derivatives, were studied by Zaki et al. (2020), revealing promising antibacterial and antifungal effects (R. Zaki, A. El-Dean, S. M. Radwan, & M. A. Ammar, 2020).
Chemical Structure and Properties
Structural Analysis : A study by Orozco et al. (2008) investigated hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, providing insights into the geometric and electronic properties of these compounds (F. Orozco, B. Insuasty, J. N. Low, J. Cobo, & C. Glidewell, 2008).
Kinase Inhibition : Hobbs et al. (2019) described the discovery of a non-nitrogen containing morpholine isostere in the context of PI3K and PIKKs inhibition, highlighting the morpholine's role in forming key hydrogen bonding interactions (H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, S. Pal, S. Peace, J. M Redmond, & D. Summers, 2019).
Molecular Docking : The 2017 study by Muhammad et al. also involved molecular docking analysis to support the biological activity of the synthesized morpholine-based compounds (Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, & Y. Mabkhot, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been associated with tyrosine kinase inhibitors , suggesting that this compound may also target tyrosine kinases or similar proteins.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
If the compound acts as a tyrosine kinase inhibitor, it could potentially affect pathways related to cell growth and proliferation .
Result of Action
If the compound acts as a tyrosine kinase inhibitor, it could potentially inhibit cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes often involve binding to the active sites or allosteric sites, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to this compound can lead to gradual changes in enzyme activity and gene expression . Additionally, in vivo studies have indicated that the compound’s effects on cellular processes may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase . Additionally, this compound can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and isocitrate dehydrogenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPFUXAIHPKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride](/img/structure/B1447951.png)




![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)

![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)